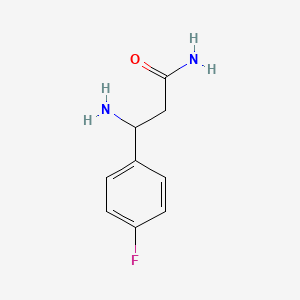

3-Amino-3-(4-Fluorophenyl)Propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Amino-3-(4-Fluorophenyl)Propanamide is an organic compound with the chemical formula C9H10FNO2. It is a white crystalline solid with a special stereo configuration, wherein the linkage between the amino group and the phenyl ring is chiral . This compound is a chiral derivative of an unnatural amino acid and is used as an intermediate in the synthesis of drugs and biologically active substances .

Métodos De Preparación

The preparation of 3-Amino-3-(4-Fluorophenyl)Propanamide can be carried out by various methods. A common method involves the chiral modification of propionic acid after its synthesis . Alternatively, it can be synthesized by a reduction reaction of 3-amino-3-(4-fluorophenyl)-propenal . Industrial production methods typically involve the use of organic solvents such as alcohols and ethers at room temperature .

Análisis De Reacciones Químicas

3-Amino-3-(4-Fluorophenyl)Propanamide undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Enzymatic Inhibition : Research indicates that 3-Amino-3-(4-Fluorophenyl)Propanamide may serve as an inhibitor for enzymes involved in neurotransmission. Studies have shown that structural modifications can alter binding affinities towards specific enzymes, enhancing its potential as a therapeutic agent.

- Anti-inflammatory Properties : Preliminary studies suggest that this compound exhibits anti-inflammatory effects, which could be beneficial in treating conditions characterized by inflammation. Its mechanism involves modulating pathways associated with inflammatory responses.

- Anticancer Activity : Investigations into its anticancer properties have revealed promising results, particularly in vitro studies demonstrating cytotoxic effects against various cancer cell lines. For instance, the compound has been shown to induce apoptosis in breast cancer cells by activating caspase pathways.

2. Biological Studies

- Biochemical Probes : The compound is utilized as a biochemical probe in enzymatic studies due to its structural similarities to neurotransmitters and other biologically active compounds. This allows for detailed investigations into enzyme mechanisms and interactions.

- Targeted Therapeutics : Its ability to interact with specific molecular targets makes it a candidate for developing targeted therapies in oncology and neurology. The unique positioning of the fluorine atom enhances selectivity and efficacy compared to similar compounds.

Case Studies

Study 1: Enzymatic Inhibition

A study published in MDPI focused on the interactions of this compound with enzymes related to neurotransmission. The findings indicated that the compound's structural modifications significantly altered its binding affinity and selectivity towards specific enzymes, suggesting its potential role as a therapeutic agent in neurological disorders.

Study 2: Anticancer Efficacy

In vitro studies demonstrated that this compound triggered apoptosis in breast cancer cell lines (MCF-7). The results indicated activation of caspase pathways, highlighting its potential as a therapeutic agent in cancer treatment.

Mecanismo De Acción

The mechanism of action of 3-Amino-3-(4-Fluorophenyl)Propanamide involves its interaction with specific molecular targets and pathways. It affects receptor selectivity and biological activity, making it a valuable tool in drug research . The compound’s chiral configuration plays a crucial role in its interaction with biological molecules, influencing its efficacy and specificity .

Comparación Con Compuestos Similares

3-Amino-3-(4-Fluorophenyl)Propanamide can be compared with other similar compounds, such as:

3-Amino-3-(4-fluorophenyl)propionic acid: This compound has a similar structure but differs in its functional groups and reactivity

4-Fluorobenzaldehyde: This compound is used as a starting material in the synthesis of this compound.

4-Fluorostyrene: This compound is another precursor used in the synthesis of related compounds.

The uniqueness of this compound lies in its chiral configuration and its specific applications in drug research and development .

Actividad Biológica

3-Amino-3-(4-Fluorophenyl)Propanamide, a compound characterized by its amino and fluorophenyl groups, has garnered attention for its biological activity, particularly in the context of diabetes management and potential neurological applications. This article explores the biological activity of this compound, including its mechanism of action, interactions with biological targets, and therapeutic potential.

- Molecular Formula : C9H12FN2O

- Molecular Weight : 182.19 g/mol

- Chirality : The compound exists in two enantiomeric forms: (3R) and (3S), which can influence its biological interactions significantly.

The biological activity of this compound primarily involves its interaction with dipeptidyl peptidase-4 (DPP-4). DPP-4 is an enzyme that plays a crucial role in glucose metabolism by inactivating incretin hormones such as GLP-1. Inhibition of DPP-4 leads to increased levels of GLP-1, resulting in enhanced insulin secretion and improved glucose tolerance.

Interaction with DPP-4

Research indicates that this compound exhibits significant inhibitory activity against DPP-4, which is essential for managing type 2 diabetes mellitus (T2DM). The inhibition mechanism involves:

- Binding Affinity : The fluorine atom enhances lipophilicity and metabolic stability, potentially increasing the binding affinity to DPP-4 compared to non-fluorinated analogs .

- Therapeutic Implications : By inhibiting DPP-4, this compound can help regulate blood sugar levels, making it a candidate for further development as an antidiabetic agent .

Biological Activity Overview

The compound has shown promise in various biological assays:

Case Studies and Research Findings

- Diabetes Management :

- Neurological Applications :

- Comparative Studies :

Propiedades

IUPAC Name |

3-amino-3-(4-fluorophenyl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11FN2O/c10-7-3-1-6(2-4-7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJSZVUCCALYNSE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)N)N)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11FN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.